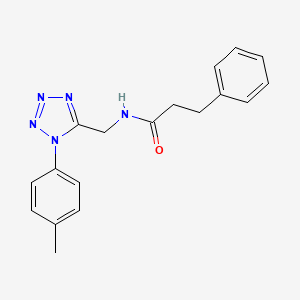
1-(Allyloxy)-3-pyrrolizino-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxy)-3-pyrrolizino-2-propanol is a chemical compound that has been studied extensively for its potential use in scientific research. This compound is known for its unique structure and properties, which make it an attractive target for researchers looking to develop new tools and techniques for studying biological systems.
Mécanisme D'action
The mechanism of action of 1-(Allyloxy)-3-pyrrolizino-2-propanol is not fully understood, but it is believed to involve the inhibition of specific enzymes and receptors in the body. This inhibition can lead to changes in cellular signaling pathways and other physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-(Allyloxy)-3-pyrrolizino-2-propanol can have a wide range of biochemical and physiological effects. These effects can include changes in cellular signaling pathways, alterations in gene expression, and changes in the activity of specific enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Allyloxy)-3-pyrrolizino-2-propanol in lab experiments is its ability to selectively target specific enzymes and receptors. This can allow researchers to study the effects of specific compounds on these targets in a more precise and controlled manner. However, there are also limitations to the use of this compound, including the need for specialized equipment and expertise, as well as the potential for side effects and toxicity.
Orientations Futures
There are several areas of future research that could be explored using 1-(Allyloxy)-3-pyrrolizino-2-propanol. One potential direction involves the development of new methods for synthesizing this compound, which could make it more accessible to researchers. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Conclusion:
1-(Allyloxy)-3-pyrrolizino-2-propanol is a unique and promising compound that has the potential to be a valuable tool for scientific research. While there are still many questions to be answered about this compound, its unique structure and properties make it an attractive target for researchers looking to develop new techniques and tools for studying biological systems.
Méthodes De Synthèse
The synthesis of 1-(Allyloxy)-3-pyrrolizino-2-propanol is a complex process that requires specialized equipment and expertise. However, there are several methods that have been developed for synthesizing this compound, including the use of palladium-catalyzed cross-coupling reactions and the use of organometallic reagents.
Applications De Recherche Scientifique
1-(Allyloxy)-3-pyrrolizino-2-propanol has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying the biochemical and physiological effects of various drugs and compounds.
Propriétés
IUPAC Name |
1-prop-2-enoxy-3-pyrrolidin-1-ylpropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-7-13-9-10(12)8-11-5-3-4-6-11/h2,10,12H,1,3-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGABAYNWJJETGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC(CN1CCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Allyloxy)-3-pyrrolizino-2-propanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5lambda6-Thia-8-azaspiro[3.5]nonane 5,5-dioxide;hydrochloride](/img/structure/B2624611.png)

![1,9-Dioxadispiro[2.1.35.23]decane](/img/structure/B2624614.png)
![2-[2-(Methylamino)acetamido]benzoic acid](/img/structure/B2624617.png)

![2-(4-isopropylphenyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2624621.png)
![2-(4-((2-methoxy-5-methylphenyl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2624622.png)

![1-((4-methoxyphenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)piperidine-4-carboxamide](/img/structure/B2624625.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-4-ylmethyl)propanamide](/img/structure/B2624627.png)

![Methyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2624629.png)